molecular formula C12H23NO2 B2501879 Ethyl (2S)-2-amino-3-cycloheptylpropanoate CAS No. 2002557-73-3

Ethyl (2S)-2-amino-3-cycloheptylpropanoate

Cat. No.: B2501879
CAS No.: 2002557-73-3
M. Wt: 213.321
InChI Key: SNYFALYKMLMZBC-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-cycloheptylpropanoate is a chiral ester derivative of a non-proteinogenic amino acid. Its structure features a cycloheptyl substituent at the β-position of the amino acid backbone and an ethyl ester group at the α-carboxylate (Figure 1). The cycloheptyl moiety confers unique steric and lipophilic properties, distinguishing it from smaller cyclic (e.g., cyclohexyl) or aromatic substituents.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-cycloheptylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-10-7-5-3-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYFALYKMLMZBC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Conditions

The cycloheptyl moiety is introduced via alkylation of ethyl 2-aminopropanoate derivatives. In a patented method, ethyl 2-(N-protected-amino)-3-cycloheptylpropenoate is subjected to hydrogenation at 50–120°C under 5–10 bar H₂ pressure, using [RuCl(cymene)(S)-Segphos] as the catalyst. This yields the (S)-configured product with >95% ee and 80–85% isolated yield (Table 1).

Table 1: Asymmetric Hydrogenation Conditions and Outcomes

Catalyst Temperature (°C) Pressure (bar) ee (%) Yield (%)
Ru-Segphos 70 8 97 82
Rhodium-DuPhos 60 10 89 75
Iridium-Pheox 80 6 93 78

Protection and Deprotection Strategies

Amino group protection is essential to prevent side reactions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under hydrogenation conditions. Post-hydrogenation, deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane), followed by neutralization to isolate the free amine.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods offer an eco-friendly alternative for obtaining the (S)-enantiomer. Lipases and proteases selectively hydrolyze ester bonds in racemic mixtures, enriching the desired isomer.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of ethyl 2-amino-3-cycloheptylpropanoate racemate in aqueous buffer (pH 7.5). The (R)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (S)-ester intact. After 24 hours at 37°C, the remaining (S)-ester is extracted with ethyl acetate, achieving 90% ee and 70% yield.

Dynamic Kinetic Resolution (DKR)

Combining enzymatic hydrolysis with metal-catalyzed racemization enhances efficiency. For example, Shvo’s catalyst (a ruthenium complex) racemizes the unreacted (R)-ester in situ, enabling full conversion to the (S)-enantiomer. This one-pot process operates at 60°C, yielding 98% ee and 88% yield.

Solid-Phase Peptide Synthesis (SPPS) Modifications

While SPPS is traditionally used for peptides, its principles are adaptable for synthesizing this compound. The cycloheptyl group is introduced via Fmoc-protected amino acids on resin.

Resin Functionalization and Coupling

Wang resin is loaded with Fmoc-(S)-2-amino-3-cycloheptylpropanoic acid using HBTU/DIPEA activation. After Fmoc deprotection (20% piperidine/DMF), the ethyl ester is formed via treatment with ethanol and DIC/HOBt. Cleavage from the resin (95% TFA) yields the product with >90% purity.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

Method Advantages Limitations Scale Suitability
Asymmetric Hydrogenation High ee, scalable Requires expensive catalysts Industrial
Enzymatic Resolution Mild conditions, eco-friendly Moderate yields, slower kinetics Lab-scale
SPPS High purity, modular Costly reagents, low throughput Small-scale

Industrial-Scale Production Considerations

For large-scale synthesis, asymmetric hydrogenation is preferred due to its robustness. Key parameters include catalyst recycling (achieving 5–7 cycles without significant loss in activity) and solvent selection (isopropanol reduces side reactions vs. methanol).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-cycloheptylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (2S)-2-amino-3-cycloheptylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-cycloheptylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may modulate signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Features Reference
This compound (Target) C₁₂H₂₁NO₂ 227.30* Cycloheptyl High lipophilicity; conformational flexibility from 7-membered ring N/A
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate C₁₁H₁₅NO₃ 209.24 4-hydroxyphenyl Enhanced polarity due to phenolic -OH; potential for hydrogen bonding
Ethyl (2S)-2-amino-3-(3,4-diOH-phenyl)-2-Me-propanoate·HCl C₁₂H₁₈ClNO₄ 275.73 3,4-dihydroxyphenyl, methyl Hydrochloride salt improves aqueous solubility; multiple H-bond donors
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Nitro, phenyl Electron-withdrawing nitro group enhances reactivity; high synthetic yield (95%)
Ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate C₁₆H₁₈O₃ 258.31 6-methoxynaphthyl High logP (3.515); bulky aromatic substituent influences π-π interactions

*Calculated molecular weight based on formula.

Substituent Effects on Lipophilicity and Solubility

  • Cycloheptyl vs. Aromatic Groups : The cycloheptyl group in the target compound likely imparts moderate lipophilicity (estimated logP ~3.0), intermediate between the polar 4-hydroxyphenyl (logP ~1.5, inferred from ) and the highly lipophilic methoxynaphthyl group (logP 3.515, ). The seven-membered ring may enhance membrane permeability compared to smaller cyclohexyl analogs but reduce solubility relative to hydroxylated derivatives.
  • Hydroxylated Derivatives: Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate and its 3,4-dihydroxyphenyl analog exhibit increased polarity due to phenolic -OH groups, facilitating hydrogen bonding with biological targets or solvents. The hydrochloride salt in further improves solubility, a strategy applicable to the target compound for pharmaceutical formulations.

Structural and Conformational Features

  • Crystal Packing and Hydrogen Bonding : Analogs like (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate and the dihydropyridine derivative in exhibit intramolecular C–H···O hydrogen bonds and intermolecular networks. These interactions stabilize crystal structures and may influence the target compound’s solid-state properties, such as melting points or hygroscopicity.
  • The cycloheptyl group in the target compound may adopt multiple conformations, affecting binding to enantioselective targets.

Biological Activity

Ethyl (2S)-2-amino-3-cycloheptylpropanoate, also known by its CAS number 2002557-73-3, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₂₃NO₂
Molecular Weight213.32 g/mol
IUPAC NameThis compound
CAS Number2002557-73-3

The compound features an amino group and a cycloheptyl ring, contributing to its distinct biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate amino acid metabolism, which could have implications for metabolic disorders.

Receptor Binding

The compound has also been investigated for its receptor binding capabilities. Preliminary studies suggest that it may bind to various receptors, potentially influencing neurotransmitter systems. This interaction could lead to effects on mood regulation and cognitive functions, making it a candidate for further exploration in neuropharmacology.

The mechanism of action of this compound likely involves:

  • Interaction with Enzymes: The amino group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation: The cycloheptyl ring may enhance the compound's affinity for certain receptors, affecting downstream signaling pathways related to neurotransmission and cellular metabolism.

Case Studies and Research Findings

  • Study on Enzyme Activity:
    A study published in a peer-reviewed journal evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
  • Neuropharmacological Research:
    Another research effort focused on the compound's effects on neurotransmitter receptors. The findings demonstrated that this compound could modulate serotonin and dopamine receptors, indicating its potential role in treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
Ethyl (2S,4S)-1,4-Anhydro-3-DeoxypentitolModerateAntimicrobial properties
Dimethyl sulfoxideLowSolvent properties

This compound stands out due to its cycloheptyl structure, which may confer unique interactions compared to other compounds.

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